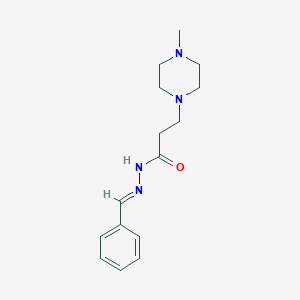

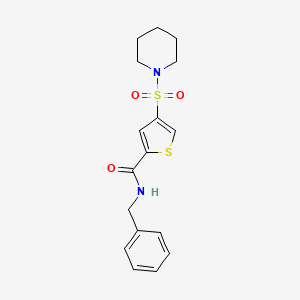

![molecular formula C21H24N6O B5513914 4-[1-(环丙基甲基)-1H-咪唑-2-基]-1-[4-(1H-1,2,4-三唑-3-基)苯甲酰]哌啶](/img/structure/B5513914.png)

4-[1-(环丙基甲基)-1H-咪唑-2-基]-1-[4-(1H-1,2,4-三唑-3-基)苯甲酰]哌啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound belongs to a class of molecules that exhibit significant interest due to their complex structure and potential bioactive properties. These molecules often include heterocyclic components such as imidazole, triazole, and piperidine, which are known for their versatile applications in medicinal chemistry and drug design.

Synthesis Analysis

Synthetic approaches for compounds containing imidazole, triazole, and piperidine moieties typically involve multi-step reactions, starting from basic heterocyclic synthons. A common method includes condensation reactions, ring closure, and functional group transformations. The synthesis of similar compounds has been detailed, showing the importance of selecting appropriate starting materials and conditions to achieve the desired heterocyclic framework with high purity and yield (Thimmegowda et al., 2009).

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often characterized by X-ray crystallography, revealing information about the arrangement of atoms, bond lengths, and angles. These structural details are crucial for understanding the compound's reactivity and interaction with biological targets. For instance, compounds with similar structural features have been analyzed, highlighting the significance of intermolecular hydrogen bonding and conformational aspects of the piperidine ring in determining the molecular stability and biological activity (Boechat et al., 2016).

科学研究应用

便捷的合成技术

研究开发了3-和4-(1H-唑-1-基)哌啶的便捷制备方法,我们的目标化合物属于这一类别。这些方法包括唑类(如吡唑、咪唑和三唑)的芳基化,然后还原,扩展到标题化合物的苯并类似物 (Shevchuk et al., 2012)。

合成和生物活性

一项研究重点关注基于哌啶的衍生物的合成,包括各种噻唑、噻二唑和三唑衍生物,这些衍生物表现出显着的抗心律失常活性。这表明与我们感兴趣的分子结构相关的化合物具有潜在的治疗应用 (Abdel‐Aziz et al., 2009)。

新型苯并咪唑并[1,2-a]吡啶衍生物

另一项研究通过涉及类似化合物的反应实现了新型苯并[4,5]咪唑并[1,2-a]吡啶衍生物的合成,展示了该化合物在促进具有潜在生物活性特性的新化学实体的产生中的作用 (Goli-Garmroodi et al., 2015)。

NMDA受体配体发现

该化合物已被确定为NMDA受体的NR1A/2B亚型的有效拮抗剂,表明它在神经系统研究中很有用,尤其是在帕金森病的背景下 (Wright et al., 1999)。

抑制人碳酸酐酶同工酶

一系列包含类似结构基序的苯磺酰胺被研究为各种碳酸酐酶的抑制剂,证明了该化合物在开发针对肿瘤相关同工酶的抑制剂方面的潜力 (Alafeefy et al., 2015)。

属性

IUPAC Name |

[4-[1-(cyclopropylmethyl)imidazol-2-yl]piperidin-1-yl]-[4-(1H-1,2,4-triazol-5-yl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6O/c28-21(18-5-3-16(4-6-18)19-23-14-24-25-19)26-10-7-17(8-11-26)20-22-9-12-27(20)13-15-1-2-15/h3-6,9,12,14-15,17H,1-2,7-8,10-11,13H2,(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQCQMGFGJZOLJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C=CN=C2C3CCN(CC3)C(=O)C4=CC=C(C=C4)C5=NC=NN5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[4-(1H-1,2,4-triazol-3-yl)benzoyl]piperidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B5513848.png)

![N'-[1-(5-bromo-2-thienyl)ethylidene]-3,4-dichlorobenzohydrazide](/img/structure/B5513860.png)

![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide](/img/structure/B5513863.png)

![4-[4-(phenylacetyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5513870.png)

![2,4-dimethoxybenzaldehyde [2-(3-pyridinyl)-4-quinazolinyl]hydrazone](/img/structure/B5513882.png)

![(3R*,4R*)-3-methyl-1-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5513890.png)

![1,9-dimethyl-10-oxo-N-(2-thienylmethyl)-1,4,9-triazaspiro[5.6]dodecane-4-carboxamide](/img/structure/B5513891.png)

![3-{[(2,4-dichlorophenoxy)acetyl]amino}benzoic acid](/img/structure/B5513901.png)